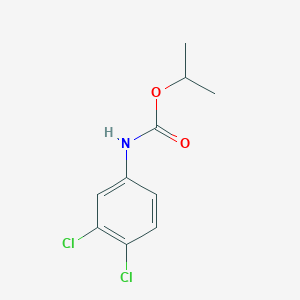

Isopropyl N-(3,4-dichlorophenyl)carbamate

Description

Contextualization within Carbamate (B1207046) Herbicidal Chemistry

Carbamate herbicides are derivatives of carbamic acid and are known for their role as plant growth regulators and herbicides. ucanr.edu The general structure consists of a carbamate ester functional group. Isopropyl N-(3,4-dichlorophenyl)carbamate belongs to a specific subgroup known as phenylcarbamates or carbanilates, which are characterized by an N-phenyl group.

The herbicidal mechanism of action for phenylcarbamates, such as the well-studied analogue Chlorpropham (B1668850) (isopropyl N-(3-chlorophenyl)carbamate), involves the disruption of microtubule organization. nih.gov This interference with microtubule formation inhibits cell division (mitosis) in plants, ultimately preventing growth, particularly in germinating seeds. nih.gov

The specific activity of phenylcarbamate herbicides is highly dependent on the substituents attached to the phenyl ring. The nature, number, and position of these substituents influence the molecule's uptake by the plant, its mobility, and its interaction with the target site. The subject of this article, with its distinctive 3,4-dichloro substitution pattern on the phenyl ring, is expected to have a mode of action consistent with other phenylcarbamates, though its specific efficacy and selectivity profile remain largely uncharacterized in peer-reviewed literature. Research on the related compound, methyl-N-(3,4-dichlorophenyl)-carbamate (Swep), indicates that molecules with this 3,4-dichloro substitution pattern are effective herbicides. nih.govnih.gov

Table 1: Comparison of Related Phenylcarbamate Compounds

| Compound Name | Chemical Formula | Molecular Weight | Key Feature |

|---|---|---|---|

| This compound | C₁₀H₁₁Cl₂NO₂ | 248.11 g/mol | 3,4-dichloro substitution |

| Chlorpropham (CIPC) | C₁₀H₁₂ClNO₂ | 213.66 g/mol | 3-chloro substitution |

| Swep | C₈H₇Cl₂NO₂ | 220.05 g/mol | Methyl ester with 3,4-dichloro substitution |

Historical Evolution of Research on Phenylcarbamate Herbicides

The development of synthetic organic herbicides began in earnest in the 1940s. The phenylcarbamates were among the early classes of compounds investigated for their selective herbicidal properties. The herbicidal activity of Isopropyl N-phenylcarbamate (IPC), the non-chlorinated parent compound of this family, was discovered around 1945. It was found to be particularly effective against grassy weeds.

This discovery spurred further research into related structures, leading to the development of chlorinated derivatives to enhance activity and broaden the spectrum of controlled weeds. This line of inquiry produced Chlorpropham (CIPC), the 3-chloro analog, which became a commercially significant product used both as a pre-emergence herbicide and, notably, as a potato sprout suppressant. researchgate.net

Research during this period focused on structure-activity relationships, examining how different alkyl esters (like the isopropyl group) and different patterns of halogenation on the phenyl ring affected herbicidal potency. The development of compounds like Swep, with its 3,4-dichloro pattern, was a part of this broader effort to optimize efficacy against specific weeds in various crops. nih.gov While Swep saw use, its isopropyl carbamate counterpart did not achieve the same level of commercial success or academic focus, leaving its specific history largely undocumented.

Contemporary Research Challenges and Opportunities for the Compound

The primary challenge in discussing this compound is the pronounced lack of specific research data. While its chemical cousins have been studied for decades, this particular isomer remains in a scientific blind spot. This presents several distinct challenges:

Lack of Efficacy Data: Without targeted studies, its effectiveness as a herbicide, its crop selectivity, and its spectrum of weed control are unknown.

Undefined Environmental Profile: The environmental fate, persistence, and degradation pathways have not been investigated. Research on Swep has shown that it degrades in soil to 3,4-dichloroaniline (B118046) and 3,3',4,4'-tetrachloroazobenzene, but it is unknown if the isopropyl variant follows the same pathway. nih.gov

No Toxicological Profile: The toxicological properties have not been established, which is a critical barrier to any potential application.

These challenges, however, create corresponding research opportunities. The existing knowledge gap invites foundational research into the compound's properties. Key opportunities include:

Synthesis and Efficacy Screening: A straightforward opportunity exists to synthesize this compound and perform screening to determine its herbicidal activity against a panel of weed and crop species. This would establish its basic potential and place it within the context of other phenylcarbamates.

Structure-Activity Relationship (SAR) Studies: Investigating this compound would contribute a valuable data point to the broader understanding of phenylcarbamate SAR. Comparing its activity directly to the 3-chloro (Chlorpropham) and non-chloro (IPC) versions would provide insight into the specific contribution of the 3,4-dichloro substitution.

Biodegradation and Metabolic Studies: A significant area for research is the compound's environmental behavior. researchgate.net Studies on its microbial degradation in soil and water would be essential for assessing its environmental impact. researchgate.net Investigating whether it forms the same degradation products as Swep is a critical question for understanding its environmental fate. nih.gov

In essence, this compound represents an unexplored corner of a well-known area of herbicide chemistry. Future research could fill in the missing details of its scientific profile, contributing to a more complete understanding of the structure-activity relationships within this important class of herbicides.

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl N-(3,4-dichlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-6(2)15-10(14)13-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBTXMFJUAESAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175837 | |

| Record name | Isopropyl 3,4-dichlorocarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-28-9 | |

| Record name | Isopropyl 3,4-dichlorocarbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl 3,4-dichlorocarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPYL N-(3,4-DICHLOROPHENYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Derivatization Approaches for Research

Methodologies for Isopropyl N-(3,4-dichlorophenyl)carbamate Synthesis

The synthesis of this compound is primarily achieved through the reaction of 3,4-dichloroaniline (B118046) with an isopropyl-functionalized carbonyl source. The most conventional and historically significant method involves the use of isopropyl chloroformate.

This nucleophilic substitution reaction is typically conducted in the presence of a base, which acts as a hydrogen halide acceptor, neutralizing the hydrochloric acid byproduct formed during the reaction. google.com The choice of base can vary, with common examples including inorganic bases like sodium hydroxide (B78521) or organic bases such as pyridine. google.com The reaction is generally performed in an inert organic solvent to facilitate the dissolution of reactants and control the reaction temperature, which is often maintained at a low range (e.g., 0–15 °C) to manage exothermic effects and improve yield. google.com The starting material, 3,4-dichloroaniline, is itself commonly produced via the hydrogenation of 3,4-dichloronitrobenzene. chemicalbook.comwikipedia.org

In response to the high toxicity of phosgene (B1210022) and its derivatives like chloroformates, significant research has been directed towards developing phosgene-free synthetic routes for carbamates. These modern approaches prioritize safety and environmental considerations. One prominent strategy involves utilizing carbon dioxide (CO₂) as a C1 building block. For instance, N-phenylcarbamates can be synthesized in a one-pot method by reacting aromatic amines, CO₂, and metal alkoxides. researchgate.netresearchgate.net Another phosgene-free approach involves the reaction of an amine with an alkylating agent in the presence of CO₂ and a base like cesium carbonate, which can proceed under standard temperature and pressure conditions. google.com Alternative carbonyl sources, such as alkyl aryl carbonates, have also been developed to convert arylamines directly into the desired carbamate (B1207046) without the need for toxic reagents or catalysts. nih.gov

Table 1: Comparison of Synthetic Methodologies for Aryl Carbamates

| Methodology | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Conventional Method | Aryl Amine, Isopropyl Chloroformate, Base | Low temperature (0-15°C), Inert solvent | Well-established, High reactivity | Uses toxic chloroformate (phosgene derivative) |

| CO₂ Incorporation (Metal Alkoxide) | Aromatic Amine, CO₂, Metal Alkoxide | Elevated pressure (e.g., 5 MPa CO₂) | Phosgene-free, Utilizes CO₂ | Requires pressure equipment, Metal catalyst needed |

| CO₂ Incorporation (Cesium Carbonate) | Amine, Alkylating Agent, CO₂, Cs₂CO₃ | Ambient temperature and pressure | Phosgene-free, Mild conditions | Stoichiometric use of base |

| Alkyl Aryl Carbonate Method | Arylamine, Alkyl Aryl Carbonate, Strong Base | Low temperature | Phosgene-free, Avoids isocyanates | Requires pre-synthesis of carbonate reagent |

| Catalytic Amidation | Aryl Chloride, Carbamate Source, Palladium Catalyst | Mild conditions | High functional group tolerance, Catalytic | Uses expensive palladium catalyst |

Strategies for Structural Modification and Analogue Generation in Research

Structural modification of this compound is a key strategy in research to explore structure-activity relationships (SAR), modulate physicochemical properties, and discover new biological activities. Analogue generation focuses on systematically altering one or more parts of the parent molecule, which include the dichlorophenyl ring, the carbamate linker, and the isopropyl group.

Ring Modification: Substituents on the aromatic ring can be altered to probe their influence on biological targets. This can involve changing the position or number of halogen atoms or introducing entirely new functional groups. An example of this is the synthesis of Isopropyl N-(3-ethyl-4-ethoxy-5-chlorophenyl)carbamate, where the substitution pattern on the phenyl ring is significantly different from the parent compound, introducing ethyl and ethoxy groups while modifying the chlorine position. prepchem.com

Alkyl Group Modification: The isopropyl moiety can be replaced with other alkyl or functionalized alkyl groups to assess the impact of size, shape, and electronics on activity. A notable example is the replacement of the isopropyl group with a 1,1,1,3,3,3-hexafluoroisopropyl group. d-nb.info The introduction of fluorine atoms can drastically alter properties such as metabolic stability and binding affinity. Research into hexafluoroisopropyl carbamates has demonstrated that these modifications can lead to potent and selective enzyme inhibitors. d-nb.info

Scaffold Hopping and Bioisosteric Replacement: A more profound modification involves replacing the entire dichlorophenylaniline substructure with other chemical scaffolds while retaining the carbamate functionality. This is exemplified in the synthesis of N-acylamino amides derived from 3,4-dichloroaniline. scielo.br In this approach, the core carbamate structure is replaced by an amide, and the isopropyl group is substituted with N-acylamino acid moieties. These analogues, incorporating the 3,4-dichloroaniline pharmacophore into a new backbone, are synthesized to explore different biological targets, such as crop protection agents. scielo.br

Table 2: Examples of Structural Modifications for Carbamate Analogues

| Modification Strategy | Parent Moiety | Modified Moiety | Example Compound Class | Research Goal |

|---|---|---|---|---|

| Ring Substitution | 3,4-Dichlorophenyl | 3-Ethyl-4-ethoxy-5-chlorophenyl | Substituted Phenylcarbamates prepchem.com | Altering steric and electronic properties of the aromatic ring. |

| Alkyl Group Alteration | Isopropyl | 1,1,1,3,3,3-Hexafluoroisopropyl | Hexafluoroisopropyl Carbamates d-nb.info | Enhancing metabolic stability and modifying binding affinity. |

| Scaffold Modification | Isopropyl N-phenylcarbamate | N-Acylamino Amide | Fatty N-Acylamino Amides scielo.br | Exploring new chemical space and biological targets with a known pharmacophore. |

Advancements in Carbamate Synthesis for Bioactivity and Degradation Studies

Recent advancements in synthetic organic chemistry have provided powerful new tools for the synthesis of carbamates, facilitating the rapid generation of compound libraries for bioactivity screening and providing access to novel structures for degradation analysis. A primary driver of this innovation is the move away from hazardous reagents like phosgene towards more sustainable and efficient catalytic methods.

Catalytic cross-coupling reactions have emerged as a particularly effective strategy. For example, palladium-catalyzed intermolecular amidation of aryl chlorides provides an efficient and mild route to N-phenyl carbamate derivatives. benthamdirect.com This methodology exhibits excellent functional group compatibility, allowing for the synthesis of complex carbamates that would be difficult to access through traditional routes. Such operational simplicity and selectivity are invaluable for creating diverse libraries of analogues to probe biological systems. benthamdirect.com

Another advanced approach involves iron-catalyzed oxidative cross-coupling reactions. The synthesis of phenyl carbamates has been achieved by the direct coupling of simple phenols with formamides using an iron(II) bromide catalyst. tandfonline.com These methods, which create the core carbamate bond through novel, catalytic pathways, expand the synthetic toolbox and allow for different retrosynthetic disconnections.

These modern synthetic advancements are crucial for bioactivity and degradation studies for several reasons. Firstly, their efficiency and broad substrate scope enable the rapid assembly of diverse chemical libraries. By systematically varying the amine, alcohol, or aryl components, researchers can quickly generate dozens or hundreds of related compounds for high-throughput screening, accelerating the discovery of new bioactive agents and the development of structure-activity relationships. Secondly, these methods provide access to novel carbamate structures that can be specifically designed to study or control degradation pathways. For instance, functional groups known to be susceptible or resistant to enzymatic or environmental degradation can be readily incorporated into the carbamate structure, allowing for detailed studies on metabolic stability and environmental persistence. The development of greener, phosgene-free routes further supports this research by simplifying the synthesis and purification of these compounds for biological and environmental testing. researchgate.net

Molecular and Cellular Mechanisms of Action in Plant Systems

Inhibition of Plant Cell Division and Mitosis

Isopropyl phenylcarbamates are recognized as mitotic poisons that effectively halt plant growth by inhibiting cell division. epa.govucanr.edu Their primary mode of action is not to kill cells directly but to disrupt the highly orchestrated process of mitosis, leading to abnormal cell development and eventual death of the plant, particularly in the roots. epa.govucanr.edu

| Research Finding | Plant System/Organism | Reference Compound(s) | Citation |

| Does not depolymerize existing plant microtubules but disrupts their organization. | Nicotiana sylvestris | Isopropyl-N-phenyl carbamate (B1207046) (IPC) | nih.gov |

| Affects the assembly of microtubule sets differentially; does not affect intact microtubules. | Ochromonas (unicellular alga) | IPC, CIPC | nih.gov |

| Causes random orientation and truncation of mitotic spindles. | Sea Urchin Embryos | Chlorpropham (B1668850) (CIPC) | nih.gov |

Effects on Microtubule-Organizing Centers (MTOCs) and Spindle Formation

The disruption of microtubule organization is closely linked to the effects of these herbicides on Microtubule-Organizing Centers (MTOCs). MTOCs are crucial for nucleating microtubules and establishing the mitotic spindle, the apparatus that segregates chromosomes during cell division.

Studies have demonstrated that Isopropyl N-phenyl carbamate (IPC) directly damages MTOCs in plant cells. nih.govresearchgate.net This damage can manifest as:

MTOC Fragmentation: The organizing centers break apart, losing their structural integrity. nih.gov

Spindle Pole Splitting: The poles of the mitotic spindle, which are organized by MTOCs, split, leading to the formation of multipolar spindles. nih.gov

This interference prevents the proper alignment and separation of chromosomes, ultimately arresting mitosis and leading to abnormal cell division, which can result in cells of varying sizes and ploidy. nih.gov The evidence suggests that resistance to these herbicides in some mutant plant lines is correlated with the resistance of MTOC-associated proteins rather than the tubulin protein itself. nih.govresearchgate.net

Interference with Nucleic Acid and Protein Synthesis in Plant Cells

Beyond the cytoskeleton, isopropyl phenylcarbamates can affect other vital cellular synthesis pathways. Research indicates that these compounds can interfere with the synthesis of nucleic acids (DNA and RNA) and proteins, which are fundamental for cell growth and function. nih.gov For instance, Chlorpropham has been noted to inhibit both RNA and protein synthesis in plants. However, some studies suggest that in short-term exposures, the effects on protein synthesis may not be significant, pointing to microtubule disruption as the more immediate and primary mechanism of action. nih.gov The inhibition of DNA synthesis in the apical meristems of sensitive plant species has also been documented as an effect of CIPC. google.com

Broader Biochemical Pathway Perturbations in Plant Physiology

Key biochemical effects include:

Inhibition of Photosynthesis: Certain carbamates, including Chlorpropham (CIPC), are known to be potent inhibitors of photosynthesis. ucanr.edu

Inhibition of Amylase Synthesis: The production of enzymes like amylase, which is crucial for starch metabolism, can be inhibited. nih.gov

Interference with Oxidative Phosphorylation: These compounds can affect cellular respiration by interfering with oxidative phosphorylation, the process that generates the majority of a cell's ATP.

| Biochemical Process Affected | Specific Herbicide | Citation |

| Inhibition of Photosynthesis | Chlorpropham (CIPC) | ucanr.edu |

| Inhibition of Protein and Amylase Synthesis | Propham (B1679637) | nih.gov |

| Interference with Oxidative Phosphorylation | Chlorpropham (CIPC) |

Comparative Analysis with Other Carbamate Herbicide Mechanisms of Action

The carbamate class of herbicides, while structurally related, exhibits diverse mechanisms of action. ucanr.edu Isopropyl N-phenylcarbamates like Propham and Chlorpropham are primarily classified as mitotic poisons due to their profound effects on microtubule organization and cell division. epa.govucanr.edu

In contrast, other carbamates exert their effects through different primary targets:

Photosynthesis Inhibitors: Some carbamates, such as Phenmedipham, are primarily inhibitors of the photosynthetic process, specifically targeting Photosystem II. While CIPC also inhibits photosynthesis, its role as a mitotic disrupter is a key characteristic. ucanr.edu

Acetylcholinesterase (AChE) Inhibitors: This is the primary mode of action for carbamate insecticides like Carbaryl and Carbofuran. nih.govwikipedia.org They reversibly inactivate the acetylcholinesterase enzyme, which is vital for nerve function in insects. nih.govwikipedia.org This mechanism is distinct from the anti-plant activity of herbicidal carbamates.

Inhibitors of Chlorophyll Synthesis: Herbicides like Sirmate act by inhibiting the synthesis of chlorophyll, which is essential for photosynthesis. ucanr.edu

Thiocarbamates: This related class of herbicides, while sometimes grouped with carbamates, generally has a different mode of action and produces distinct injury symptoms. They are not primarily mitotic poisons or photosynthesis inhibitors in the same way as the phenylcarbamates. ucanr.edu

This diversity in the mode of action highlights the importance of the specific chemical structure of each carbamate in determining its biological target and herbicidal or insecticidal properties.

Environmental Fate and Transformation Dynamics

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily photodegradation and hydrolysis. These pathways are crucial in determining the initial breakdown of Isopropyl N-(3,4-dichlorophenyl)carbamate upon its release into the environment.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy. While microbial degradation is often the primary mechanism for the dissipation of related phenylurea herbicides like diuron (B1670789), photodegradation can be a significant pathway, particularly when the compound is present on soil surfaces or in clear, sunlit surface waters. psu.edu

The photochemical behavior of carbamates in aqueous solutions under simulated environmental conditions involves reactions such as bond scission, cyclization, and rearrangement. researchgate.net For the related compound Isopropyl N-(3-chlorophenyl)carbamate (CIPC), photolysis in distilled water using simulated sunlight resulted in a half-life of 130 hours. researchgate.net The primary photoproduct identified was isopropyl 3-hydroxycarbanilate, formed through the substitution of the chlorine atom with a hydroxyl group. researchgate.net

For compounds containing a 3,4-dichlorophenyl group, like the closely related herbicide diuron, photolysis in aqueous solutions primarily results from the heterolytic substitution of a chlorine atom by a hydroxyl group (-OH). psu.edu The specific product formed can be wavelength-dependent. psu.edu The rate of photodegradation can be influenced by environmental factors such as pH and the presence of naturally occurring photosensitizers like humic substances or photocatalysts such as titanium dioxide (TiO2). researchgate.netmdpi.com For diuron, degradation rates were observed to increase with a rise in pH from 5 to 9 and with increasing concentrations of TiO2. researchgate.net

Table 1: Photodegradation Data for Related Phenylcarbamate Compounds

| Compound | Conditions | Half-life (t½) | Major Photoproducts | Reference |

|---|---|---|---|---|

| Isopropyl N-(3-chlorophenyl)carbamate (CIPC) | Distilled water, simulated noonday sunlight | 130 hours | Isopropyl 3-hydroxycarbanilate | researchgate.net |

| Diuron | Aqueous solution, 'black light' irradiation (365 nm) | Not specified | 3-(3-chloro-4-hydroxyphenyl)-1,1-dimethylurea | psu.edu |

| Diuron | Aqueous solution, 254 nm irradiation | Not specified | 3-(4-chloro-3-hydroxyphenyl)-1,1-dimethylurea | psu.edu |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of phenyl-substituted carbamate (B1207046) and urea (B33335) herbicides towards hydrolysis is highly dependent on pH. These compounds are generally stable to hydrolysis at neutral pH (pH 7) and moderate temperatures, suggesting that chemical degradation is of minor importance in most agricultural soils. tandfonline.comoup.com

Studies on four phenylurea herbicides (fenuron, monuron, diuron, and chloroxuron) demonstrated that their neutral hydrolysis is a slow process, with estimated half-lives at 25°C and pH 7 ranging from 41 to 89 years. tandfonline.com However, the rate of hydrolysis increases significantly under alkaline (high pH) conditions. tandfonline.com The mechanism for alkaline hydrolysis involves a hydroxide-ion-promoted reaction that leads to the decomposition of the parent molecule. tandfonline.com Given these findings, this compound is expected to be persistent in neutral aquatic environments, with hydrolysis becoming a more relevant degradation pathway only under alkaline conditions.

Biotic Transformation and Microbial Degradation

Biotic transformation, particularly degradation by soil and water microorganisms, is the predominant pathway for the dissipation of phenylcarbamate and phenylurea herbicides from the environment. psu.edunerc.ac.ukucanr.edu

A diverse range of microorganisms, including bacteria and fungi, have been identified with the capability to degrade herbicides structurally related to this compound. These microbes utilize the herbicides as a source of carbon and/or nitrogen.

For Isopropyl N-(3-chlorophenyl)carbamate (CIPC), bacterial isolates capable of using the compound as a sole carbon source include species from the genera Pseudomonas, Flavobacterium, Agrobacterium, and Achromobacter. nih.gov

Extensive research on the herbicide diuron has identified numerous degrading microorganisms. Bacterial genera include Arthrobacter, Pseudomonas, Stenotrophomonas, Burkholderia, Variovorax, and Bacillus. frontiersin.org Fungal genera capable of transforming diuron include Pycnoporus, Trametes, Neurospora, Cunninghamella, Aspergillus, and Mortierella. frontiersin.org Specifically, strains such as Arthrobacter globiformis D47 and Variovorax sp. SRS16 have been shown to mineralize diuron or its metabolites. frontiersin.orgoup.comnih.gov

Table 2: Microorganisms Involved in the Biodegradation of Related Phenylcarbamate and Phenylurea Herbicides

| Compound | Microorganism Genus/Species | Environment | Reference |

|---|---|---|---|

| Isopropyl N-(3-chlorophenyl)carbamate (CIPC) | Pseudomonas striata, Flavobacterium sp., Agrobacterium sp., Achromobacter sp. | Soil | nih.gov |

| Diuron | Arthrobacter globiformis D47 | Soil | oup.com |

| Diuron | Variovorax sp. SRS16 | Soil | frontiersin.orgnih.gov |

| Diuron | Sphingomonas sp. SRS2 | Soil | nih.gov |

| Linuron | Variovorax sp. WDL1 | Soil | nih.gov |

| Diuron | Cunninghamella elegans, Mortierella sp. | Soil | researchgate.net |

The microbial metabolism of phenylcarbamates and phenylureas proceeds through specific enzymatic pathways. The initial and most critical step in the degradation of carbamate pesticides is the hydrolysis of the carbamate or urea linkage. researchgate.netupm.edu.my

For this compound, the primary metabolic pathway is initiated by a hydrolase enzyme that cleaves the ester linkage. This reaction releases the aromatic amine, 3,4-dichloroaniline (B118046) (3,4-DCA), along with isopropyl alcohol and carbon dioxide.

The aerobic degradation of the related compound diuron can proceed via two main initial pathways:

Sequential N-demethylation: The two methyl groups on the urea side chain are removed one by one, forming the metabolites N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) and subsequently 3,4-dichlorophenylurea (DCPU). This is then followed by hydrolysis to yield 3,4-DCA. psu.eduresearchgate.net

Direct Hydrolysis: Some bacteria, such as Arthrobacter sp., can directly hydrolyze the urea bond of diuron to produce 3,4-DCA without the prior demethylation steps. researchgate.net

Regardless of the initial steps, 3,4-DCA is a key and common intermediate metabolite. nih.gov The complete mineralization of the herbicide depends on the subsequent degradation of this chlorinated aniline. Bacteria like Variovorax sp. SRS16 can further degrade 3,4-DCA. nih.gov This process typically involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of chlorocatechols. researchgate.net These intermediates then undergo ring cleavage, eventually entering central metabolic pathways and being converted to carbon dioxide and water. researchgate.netnih.gov

The rate at which microorganisms degrade this compound in the environment is not constant but is significantly influenced by a variety of physicochemical factors.

Soil Type and Organic Matter: Soil composition, particularly organic matter and clay content, plays a critical role. nih.gov Herbicides like diuron strongly adsorb to soil organic matter. nerc.ac.uk This adsorption can reduce the concentration of the compound in the soil solution, thereby lowering its bioavailability to microorganisms and potentially slowing degradation. researchgate.net Conversely, higher organic matter content supports a larger and more active microbial population, which can enhance degradation rates. nih.gov The degradation half-life (DT50) of diuron was found to be shorter in anthropogenic soils with high organic carbon compared to sandy soils. scielo.br

Moisture: Soil moisture is essential for microbial activity. Degradation rates are generally low in dry conditions and increase with moisture content up to an optimal level. usda.gov Excessive moisture leading to anaerobic (oxygen-deprived) conditions can, however, alter degradation pathways and rates. For some related compounds, degradation is fastest in moist soil and significantly suppressed in dry soil. truegeometry.com

Temperature: Temperature directly affects both microbial metabolism and the rates of chemical reactions. Within a certain range, an increase in temperature generally leads to a faster degradation rate. usda.govresearchgate.net For example, the degradation of many herbicides accelerates as temperatures rise from 5°C to 30°C. usda.govresearchgate.net However, extremely high temperatures can inhibit or kill the microbial populations responsible for degradation. usda.gov

Adsorption: The binding of the compound to soil particles (adsorption) is a key process that affects its fate. nerc.ac.uk As a moderately hydrophobic compound, this compound is expected to adsorb to soil organic matter. scielo.br Strong adsorption decreases the amount of the chemical available for microbial uptake and degradation, thereby increasing its persistence in the soil. nerc.ac.uk

Table 3: Summary of Environmental Factors Influencing Biodegradation

| Environmental Factor | Influence on Degradation Rate | Mechanism | Reference |

|---|---|---|---|

| Soil Organic Matter | Complex; can increase or decrease rate | Increases microbial population but also increases adsorption, reducing bioavailability. | nih.govresearchgate.net |

| Soil Moisture | Increases rate up to an optimum | Essential for microbial activity and transport of substrate to microbes. | usda.govtruegeometry.com |

| Temperature | Increases rate up to an optimum | Increases microbial metabolic rates and enzymatic activity. | usda.govresearchgate.net |

| Adsorption | Generally decreases rate | Reduces the concentration of the compound in the soil solution, making it less available to microorganisms. | nerc.ac.uk |

Acknowledgment of Data Unavailability

Following a comprehensive search of scientific literature and environmental databases, it has been determined that there is no publicly available research data concerning the environmental fate and transformation dynamics of the specific chemical compound This compound .

The specific parameters requested for the article, including:

Adsorption and desorption dynamics in soils and sediments

Leaching potential and groundwater contamination pathways

Volatilization from environmental surfaces

are not documented for this particular molecule in the accessible scientific domain.

Research on related compounds, such as the herbicide Isopropyl N-(3-chlorophenyl)carbamate (Chlorpropham/CIPC), which has a single chlorine substitution, is available but is not applicable due to distinct chemical structures that significantly alter environmental behavior. Similarly, while other agricultural chemicals like Linuron and Diuron contain the 3,4-dichlorophenyl moiety, they belong to the phenylurea class and are not carbamate esters; their environmental fate data cannot be extrapolated to the subject compound.

In adherence to the principles of scientific accuracy and the specific constraints of the request to focus solely on this compound, the generation of the requested article is not possible. Proceeding would require speculation or the incorrect substitution of data from different compounds, which would violate the core instructions of the prompt.

Structure Activity Relationships Sar and Herbicidal Efficacy

Impact of Phenyl Ring Halogenation (e.g., Dichlorophenyl Moiety) on Herbicidal Activity

The presence, number, and position of halogen substituents on the phenyl ring of N-phenylcarbamates are critical determinants of their herbicidal activity. The evolution from the non-halogenated propham (B1679637) to the monochlorinated chlorpropham (B1668850), and subsequently to dichlorinated analogues like Isopropyl N-(3,4-dichlorophenyl)carbamate, demonstrates a clear trend in structure-activity relationships.

Halogenation significantly influences the electronic properties and lipophilicity of the molecule. Increased halogenation generally enhances lipophilicity, which can improve the compound's ability to cross plant cell membranes and reach its target site. Research on various N-aryl carbamates and related compounds has shown that the position of chlorine atoms is crucial. Studies on fungicidal N-aryl carbamates indicated that 2,3-dichloro and 2,4-dichloro substitutions resulted in superior activity compared to 2,5-dichloro substitution, highlighting that the substitution pattern profoundly impacts biological efficacy. mdpi.com

For herbicidal compounds that act as inhibitors of photosystem II (PS II), lipophilicity is a key factor. In studies of other dichlorinated aniline-derived structures, the lipophilicity was found to increase in the order of substitution: 2,6 < 2,5 < 3,4 < 3,5. nih.gov For certain classes of herbicides, this increased lipophilicity correlates with higher inhibitory activity. The 3,4-dichloro substitution pattern, as seen in the subject compound, provides a balance of electronic and steric properties that is often associated with potent herbicidal action in related chemical classes like phenylurea herbicides (e.g., Diuron). This specific arrangement of chlorine atoms on the phenyl ring is therefore a key contributor to the high herbicidal efficacy of this compound.

| Compound | Phenyl Ring Substitution | General Impact on Herbicidal Activity |

|---|---|---|

| Propham | None | Baseline activity, selective for certain grasses. |

| Chlorpropham | 3-Chloro | Increased activity and broader spectrum compared to Propham due to enhanced lipophilicity and electronic effects. |

| This compound | 3,4-Dichloro | Potentially higher activity due to optimal lipophilicity and electronic distribution conferred by the 3,4-dichloro pattern, a feature common in potent herbicides. |

Role of the Isopropyl Ester Moiety in Biological Efficacy

The herbicidal action of phenylcarbamates involves binding to a specific site on the tubulin protein, which disrupts microtubule formation. The isopropyl group is thought to fit optimally into a hydrophobic pocket within this binding site. Structure-activity relationship studies on related compounds have shown that both the size and shape of the alcohol-derived portion of the carbamate (B1207046) are critical for potency. nih.gov

While systematic studies directly comparing a wide range of alkyl esters for N-(3,4-dichlorophenyl)carbamate are not extensively documented in the available literature, the prevalence of the isopropyl group in active phenylcarbamate herbicides like propham and chlorpropham suggests its importance. nih.govnih.gov Altering this group to be smaller (e.g., methyl or ethyl) or larger and bulkier could lead to a loss of activity by preventing the molecule from fitting correctly into the binding site on the tubulin protein. The isopropyl group appears to provide an ideal balance of steric bulk and lipophilicity to maximize the binding interactions necessary for potent herbicidal efficacy.

Computational and Cheminformatics Approaches in SAR Studies for Phenylcarbamates

Computational and cheminformatics tools have become indispensable for understanding the structure-activity relationships of herbicides, including the phenylcarbamate class. These methods provide insights into how chemical structure translates into biological activity at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) studies are a primary tool. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been applied to various herbicide classes to correlate the steric and electrostatic fields of molecules with their biological activity. nih.govresearchgate.net For phenylcarbamates, a CoMFA model could explain how different substituents on the phenyl ring affect herbicidal potency. For instance, such a model could demonstrate that bulky, electron-withdrawing groups at the meta and para positions of the N-phenyl ring are predicted to enhance activity, providing a rationale for the high efficacy of the 3,4-dichloro substitution. researchgate.net

Molecular docking is another powerful technique used to predict how a ligand, such as a phenylcarbamate herbicide, binds to its protein target, which is believed to be tubulin. nih.govbrieflands.commdpi.com In a typical docking simulation, the herbicide molecule is placed into the 3D structure of the tubulin protein computationally. The simulation then calculates the most likely binding pose and estimates the binding affinity. These studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the herbicide and specific amino acid residues in the tubulin binding pocket. brieflands.com For this compound, docking studies could illustrate how the dichlorophenyl ring fits into a hydrophobic pocket and how the carbamate's carbonyl group might form hydrogen bonds, thus anchoring the molecule in place to disrupt microtubule function. These computational approaches accelerate the design of new, more effective herbicides by allowing researchers to predict the activity of novel structures before they are synthesized. nih.govplos.org

Advanced Analytical Methodologies for Research and Environmental Monitoring

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone of pesticide residue analysis, offering powerful separation capabilities. Various chromatographic methods are employed for the analysis of propanil and its primary degradation product, 3,4-dichloroaniline (B118046) (3,4-DCA).

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly sensitive and specific technique for the determination of propanil and its metabolites. While GC-MS is often used for confirmation of results obtained by other methods, GC-MS/MS provides enhanced selectivity by reducing matrix interference, which is particularly important for complex samples.

Methods have been developed for the determination of 3,4-DCA, a key marker for exposure to propanil and other herbicides, in human urine using GC-MS/MS. These methods can achieve very low limits of detection, in the range of 0.03 µg/L. The procedure often involves a hydrolysis step to convert propanil and its conjugated metabolites to 3,4-DCA, followed by extraction and derivatization before GC-MS/MS analysis. For the analysis of propanil and 3,4-DCA in water samples, gas chromatography with an alkali flame (N/P) detector has been utilized, achieving a limit of quantitation (LOQ) of 0.01 ppm for both analytes. In agricultural samples like rice and soil, gas liquid chromatography with an electron capture detector (GLC-ECD) has been employed, with reported LOQs of 0.05 mg/kg.

The following table provides an overview of GC-based methods for propanil and 3,4-DCA analysis.

| Analyte(s) | Matrix | Analytical Technique | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |

| 3,4-DCA | Human Urine | GC-MS/MS | LOD: 0.03 µg/L | |

| Propanil, 3,4-DCA | Water | GC with N/P detector | LOQ: 0.01 ppm | |

| Propanil | Rice, Soil | GLC-ECD | LOQ: 0.05 mg/kg, LOD: 0.017 mg/kg |

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of propanil and 3,4-DCA. It is particularly suitable for these compounds due to their polarity and thermal lability, which can sometimes be a challenge for GC analysis.

HPLC coupled with an ultraviolet (UV) detector is a common method for the determination of propanil and 3,4-DCA in water and biological samples. For instance, a reversed-phase HPLC-UV method has been successfully used to monitor the degradation of propanil and the formation of 3,4-DCA in irrigated rice field waters. In this study, the retention times for 3,4-DCA and propanil were 8.8 and 14.4 minutes, respectively. The maximum absorption wavelength for propanil has been identified as 248 nm, which is often used for UV detection.

For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). This technique has been used for the simultaneous determination of 3,4-DCA and 3,5-DCA in chives, with LOQs of 2.0 µg/kg and 3.0 µg/kg, respectively. An LC-MS/MS method for the analysis of propanil and 3,4-DCA in drinking and surface waters reported an LOQ of 0.1 µg/L for both compounds.

Below is a table summarizing various HPLC methods for the analysis of propanil and its metabolites.

| Analyte(s) | Matrix | Analytical Technique | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |

| Propanil, 3,4-DCA | Rice Field Water | HPLC-UV | - | |

| Propanil, Carbaryl, 3,4-DCA | Human Serum | HPLC-UV | LOQ: 0.005 µg/ml (Propanil, 3,4-DCA), 0.001 µg/ml (Carbaryl) | |

| Propanil, 3,4-DCA | Drinking and Surface Water | LC-MS/MS | LOQ: 0.1 µg/L | |

| 3,4-DCA, 3,5-DCA | Chives | HPLC-MS/MS | LOQ: 2.0 µg/kg (3,4-DCA), 3.0 µg/kg (3,5-DCA) |

For the analysis of trace levels of pesticides in highly complex environmental matrices such as soil, sediment, and plant tissues, conventional one-dimensional chromatography may not provide sufficient resolution. Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power and increased peak capacity compared to conventional GC.

In GCxGC, two columns with different stationary phases are connected in series via a modulator. The modulator traps small fractions of the effluent from the first column and then re-injects them onto the second, shorter column for a rapid separation. This results in a two-dimensional chromatogram with much greater separation of analytes from matrix components. When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC provides both high-resolution separation and sensitive detection, allowing for the reliable identification of pesticides at very low levels in complex samples. While specific studies on the application of GCxGC for Isopropyl N-(3,4-dichlorophenyl)carbamate are not extensively documented, the technique's proven success in the broader field of pesticide residue analysis suggests its high potential for resolving this compound and its metabolites from co-extractives in challenging environmental samples. The improved signal-to-noise ratio in GCxGC can lead to significantly lower limits of detection compared to one-dimensional GC.

Spectroscopic Techniques for Structural Elucidation and Quantification (e.g., NMR, UV-Vis)

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound.

UV-Visible (UV-Vis) Spectroscopy is routinely used for the quantification of propanil. Propanil exhibits a characteristic absorption spectrum in the UV region, with a maximum absorption wavelength (λmax) of 248 nm. This property is leveraged in HPLC-UV detection methods for its quantification. Studies on the photodegradation of propanil have used UV-Vis spectroscopy to monitor the decrease in its concentration and the formation of degradation products over time. The absorption spectrum of propanil in water shows two peaks at 208 nm and 249 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of organic molecules, including propanil and its metabolites. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This information is crucial for confirming the identity of the compound and for identifying unknown metabolites or degradation products. While detailed NMR spectral data for this compound is available in spectral databases, the interpretation of these spectra allows for the unambiguous assignment of its chemical structure. For instance, the ¹³C NMR spectrum of propanil provides evidence for the different carbon environments within the molecule.

Novel Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

The effectiveness of any analytical method heavily relies on the efficiency of the sample preparation and extraction protocol. The goal is to isolate the analyte of interest from the sample matrix while removing interfering substances.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of propanil and 3,4-DCA from aqueous samples. In this method, the water sample is passed through a solid sorbent material that retains the analytes. The analytes are then eluted with a small volume of an organic solvent, resulting in a cleaner and more concentrated extract. This technique has been successfully applied to the analysis of these compounds in rice field water and human serum.

Liquid-Liquid Extraction (LLE) is a traditional method that involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. This method has been used for the extraction of propanil residues from rice and soil samples, often in combination with other cleanup steps.

Simultaneous Steam Distillation-Extraction (SDE) has been employed for the extraction of 3,4-DCA from human urine. This technique combines distillation and extraction into a single step, providing an efficient way to isolate the analyte.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a more recent development in sample preparation for pesticide residue analysis in food and agricultural products. A modified QuEChERS approach has been successfully developed for the simultaneous determination of 3,4-DCA and 3,5-DCA in chives. This method involves an extraction with acetonitrile followed by a cleanup step using a combination of sorbents to remove matrix components.

The following table summarizes various sample preparation techniques for the analysis of this compound and its metabolites.

| Sample Preparation Technique | Matrix | Analyte(s) | Reference |

| Solid-Phase Extraction (SPE) | Rice Field Water | Propanil, 3,4-DCA | |

| Solid-Phase Extraction (SPE) | Human Serum | Propanil, Carbaryl, 3,4-DCA | |

| Liquid-Liquid Extraction (LLE) | Rice, Soil | Propanil | |

| Simultaneous Steam Distillation-Extraction (SDE) | Human Urine | 3,4-DCA | |

| Modified QuEChERS | Chives | 3,4-DCA, 3,5-DCA |

Method Validation and Quality Assurance in Pesticide Research

Method validation is a critical requirement for any analytical method used in pesticide residue analysis to ensure the reliability and accuracy of the results. Regulatory bodies and international organizations have established guidelines for the validation of analytical methods.

Key parameters that are evaluated during method validation include:

Selectivity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix.

Trueness (Accuracy): The closeness of the mean of a set of measurement results to the true value. It is often assessed through recovery studies using spiked samples. Acceptable mean recoveries for enforcement purposes are typically in the range of 70-120%.

Precision: The closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the relative standard deviation (RSD) and should generally be ≤20%.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the analytical method.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

For example, in a study determining propanil and 3,4-DCA in water by LC-MS/MS, the LOQ was established at 0.1 µg/L. In another study on the determination of dichloroanilines in human urine, the absolute recoveries from spiked samples ranged from 93% to 103% with a coefficient of variation of 9-18%. For the analysis of 3,4-DCA and 3,5-DCA in chives, fortified recoveries were between 75.3% and 98.1%, with RSDs ranging from 1.4% to 11.9%.

Quality assurance in pesticide research involves the implementation of procedures to ensure that the analytical data generated are of a known and documented quality. This includes the use of certified reference materials, participation in proficiency testing schemes, and maintaining proper documentation of all analytical procedures.

Evolution of Resistance in Plant Systems and Microbial Populations

Mechanisms of Plant Resistance to Phenylcarbamate Herbicides (e.g., Isopropyl N-(3,4-dichlorophenyl)carbamate)

Plants have evolved two primary strategies to withstand the effects of herbicides: target-site resistance (TSR) and non-target-site resistance (NTSR).

Phenylcarbamate herbicides, as a class, are known to disrupt microtubule organization, a critical process for cell division and plant growth. This disruption is the primary mode of action for their herbicidal activity. Target-site resistance to these herbicides can arise from genetic mutations that alter the herbicide's binding site, rendering it less effective.

Research on the broader class of microtubule-inhibiting herbicides, such as the dinitroanilines, has demonstrated that mutations in the genes encoding tubulin, the protein subunit of microtubules, can confer a high level of resistance. For example, specific amino acid substitutions in α-tubulin have been identified in resistant weed biotypes. nih.govnih.govfrontiersin.org While direct evidence for specific tubulin mutations conferring resistance to this compound is not extensively documented, the principle of target-site modification is a well-established mechanism.

Interestingly, studies on the related compound chlorpropham (B1668850) (isopropyl N-(3-chlorophenyl)carbamate) suggest that resistance may not always be due to alterations in tubulin itself. In some cases, resistance has been linked to changes in microtubule-organizing centers (MTOCs), which are crucial for the initiation and organization of microtubule arrays. nih.gov This suggests that alterations in microtubule-associated proteins (MAPs) that regulate microtubule dynamics could also be a potential mechanism of target-site resistance. These proteins play a vital role in controlling the stability and organization of the microtubule cytoskeleton, and changes in their structure or expression could potentially reduce the disruptive effects of phenylcarbamate herbicides. nih.gov

Table 1: Documented Target-Site Mutations Conferring Resistance to Microtubule-Inhibiting Herbicides in Weeds

| Herbicide Class | Weed Species | Gene | Amino Acid Substitution | Reference |

| Dinitroaniline | Eleusine indica (Goosegrass) | α-tubulin | Thr-239-Ile, Met-268-Thr | frontiersin.org |

| Dinitroaniline | Setaria viridis (Green Foxtail) | α-tubulin | Leu-136-Phe, Thr-239-Ile | nih.gov |

| Dinitroaniline | Lolium rigidum (Ryegrass) | α-tubulin | Arg-243-Met, Arg-243-Lys | frontiersin.org |

| Dinitroaniline | Alopecurus aequalis | α-tubulin | Val-202-Phe, Leu-125-Met/Leu-136-Phe | frontiersin.org |

This table presents examples from a class of herbicides with a similar mode of action to phenylcarbamates, illustrating the principle of target-site resistance through tubulin gene mutations.

Non-target-site resistance (NTSR) involves mechanisms that prevent the herbicide from reaching its target site in a toxic concentration. The most common form of NTSR is enhanced metabolic detoxification, where the resistant plant can more rapidly break down the herbicide into non-toxic metabolites. This is a significant concern as it can confer cross-resistance to herbicides with different modes of action.

The detoxification of herbicides in plants is typically a multi-phase process involving enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).

Phase I: Modification: P450 enzymes play a crucial role in the initial modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis. This initial step makes the herbicide more water-soluble and prepares it for further detoxification. upr.edunih.gov

Phase II: Conjugation: GSTs are key enzymes in this phase, catalyzing the conjugation of the modified herbicide with endogenous molecules like glutathione. nih.govresearchgate.net This process further increases the water solubility of the herbicide metabolite and significantly reduces its toxicity.

Phase III: Sequestration: The conjugated and detoxified herbicide is then transported and sequestered into cellular compartments like the vacuole, effectively removing it from the sites of metabolic activity.

While specific studies on the metabolic pathways of this compound in resistant weeds are limited, the general mechanisms of P450- and GST-mediated detoxification are well-established for a wide range of herbicides. nih.govnih.govmdpi.com The presence of the 3,4-dichlorophenyl group in this molecule suggests that detoxification pathways similar to those for other herbicides containing this moiety, such as diuron (B1670789), are likely involved.

Development of Enhanced Biodegradation in Soil Microorganisms

Just as plants can evolve resistance, soil microbial populations can adapt to the presence of herbicides, leading to their enhanced biodegradation. This is a crucial process for the environmental dissipation of herbicides and can reduce their persistence in the soil.

The repeated application of phenylcarbamate herbicides can select for microorganisms capable of utilizing these compounds as a source of carbon and nitrogen. Numerous studies have isolated and characterized bacterial strains that can degrade herbicides with similar structures to this compound.

For instance, a variety of bacterial species have been shown to degrade diuron, which also contains a 3,4-dichlorophenyl group. These bacteria often initiate degradation through hydrolysis of the amide bond, leading to the formation of 3,4-dichloroaniline (B118046). This intermediate is then further metabolized through various pathways, including ortho- or meta-cleavage of the aromatic ring. nih.govproquest.com

Table 2: Bacterial Strains Capable of Degrading Diuron (a structurally related herbicide)

| Bacterial Strain | Key Degradation Step | Reference |

| Bacillus subtilis DU1 | Diuron degradation | nih.govproquest.com |

| Acinetobacter baumannii DU | Ortho-cleavage of 3,4-DCA | nih.govproquest.com |

| Pseudomonas sp. DUK | Ortho-cleavage of 3,4-DCA | nih.govproquest.com |

| Variovorax sp. SRS16 | Mineralization of diuron | frontiersin.org |

| Arthrobacter sp. | Transformation of diuron to 3,4-DCA | frontiersin.org |

| Stenotrophomonas acidophila TD4.7 | High diuron degradation rate | nih.govresearchgate.net |

| Bacillus cereus TD4.31 | Diuron degradation | nih.govresearchgate.net |

The microbial degradation of the related compound isopropyl-N-3-chlorophenylcarbamate (CIPC) has also been studied, with several bacterial species identified as capable of utilizing it as a sole carbon source. nih.gov The degradation pathway typically involves the initial hydrolysis to 3-chloroaniline, followed by further breakdown. nih.gov It is highly probable that similar microbial degradation pathways exist for this compound, given the structural similarities.

Future Research Directions and Translational Perspectives

Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) in Mechanism of Action and Degradation Studies

The precise molecular mechanisms underpinning the biological activity and environmental degradation of Isopropyl N-(3,4-dichlorophenyl)carbamate are not fully elucidated. The application of "omics" technologies offers a powerful, systems-level approach to unravel these complex processes. nih.gov

Genomics: Genomic analysis of target organisms and degrading microbes can identify genes and genetic pathways associated with sensitivity or resistance to the compound. For instance, comparative genomics between susceptible and resistant strains can pinpoint mutations or gene amplifications that confer tolerance. Similarly, sequencing the genomes of microorganisms that effectively degrade the carbamate (B1207046) can reveal the genetic basis for the catabolic pathways involved. nih.gov

Proteomics: This approach involves the large-scale study of proteins. nih.gov By comparing the proteome of organisms or microbial communities before and after exposure to this compound, researchers can identify proteins that are differentially expressed. This can shed light on the compound's primary targets, stress response mechanisms, and the specific enzymes involved in its breakdown. For example, identifying upregulated hydrolase or oxygenase enzymes in degrading bacteria would provide direct clues to the metabolic pathway. nih.gov

Metabolomics: Metabolomics focuses on the comprehensive analysis of small molecule metabolites within a biological system. By tracking the changes in the metabolome of an organism or environment upon exposure to the compound, scientists can identify the specific biochemical pathways that are perturbed. This is crucial for understanding its mode of action and for identifying the intermediate and final products of its degradation, which is essential for a complete environmental risk assessment. researchgate.netnih.gov

The integration of these omics disciplines can provide a holistic view of the interactions between this compound and biological systems, accelerating the discovery of its molecular targets and the elucidation of its complete environmental degradation pathways.

Development of Novel Analogs with Improved Efficacy and Environmental Profile based on SAR

Structure-Activity Relationship (SAR) studies are fundamental to modern chemical design, providing insights into how a compound's chemical structure correlates with its biological activity. nih.gov For carbamates, key properties like lipid solubility, stability against detoxification by enzymes like multifunction oxidases, and complementarity to the target's active site are crucial for efficacy. nih.gov Future research will focus on synthesizing and screening novel analogs of this compound to optimize these characteristics.

The goal is to develop new compounds with:

Enhanced Efficacy: By modifying functional groups on the phenyl ring or the carbamate side chain, it may be possible to increase the compound's affinity for its target site, leading to greater potency at lower concentrations.

Improved Selectivity: SAR can be used to design analogs that are highly active against the target species while minimizing effects on non-target organisms, including humans and beneficial insects. semanticscholar.org

Optimal Environmental Profile: Modifications can be engineered to enhance biodegradability, reducing the compound's persistence in soil and water. nih.gov Carbamates can be designed to hydrolyze into less toxic, environmentally benign substances. nih.gov

Systematic alterations, such as changing the position and nature of halogen substituents on the phenyl ring or modifying the isopropyl group, can be guided by computational modeling to predict the effects on both efficacy and environmental fate. semanticscholar.orgresearchgate.net

Table 1: Potential Structural Modifications and Their Desired Outcomes

| Structural Modification Area | Example Modification | Desired Outcome |

| Phenyl Ring | Altering number and position of chloro-substituents | Enhance target selectivity; modify persistence |

| Isopropyl Group | Substitution with other alkyl or cycloalkyl groups | Improve binding affinity to target; alter biodegradability |

| Carbamate Linkage | Introduction of different N-substituents | Modify stability and hydrolysis rate |

Bioremediation Strategies Utilizing Compound-Degrading Microorganisms for Environmental Decontamination

Bioremediation presents a cost-effective and environmentally friendly approach to cleaning up sites contaminated with pesticides. eeer.orgnih.gov This strategy harnesses the metabolic capabilities of microorganisms to break down hazardous compounds into non-toxic substances. eeer.org Research has shown that various bacteria and fungi are capable of degrading carbamate pesticides. researchgate.netresearchgate.net

Future research in this area will concentrate on:

Isolation and Characterization of Novel Microbes: Prospecting for and isolating new microbial strains from contaminated soils and water that can utilize this compound as a source of carbon or nitrogen. nih.gov Species from genera such as Pseudomonas, Achromobacter, Arthrobacter, and Aspergillus have been identified as effective degraders of other carbamates and are promising candidates for investigation. nih.govmdpi.com

Elucidation of Degradation Pathways: Identifying the specific enzymes and biochemical pathways these microorganisms use to break down the compound. The initial step in the degradation of similar phenylcarbamates often involves hydrolysis to produce an aniline derivative (e.g., 3,4-dichloroaniline) and subsequent breakdown products. nih.gov

Optimization of Bioremediation Conditions: Determining the optimal environmental conditions (e.g., pH, temperature, nutrient availability) to enhance the degradation rate by these microorganisms in both in situ (in place) and ex situ (e.g., biopiles, slurry-phase reactors) treatment systems. epa.gov

Bioaugmentation and Biostimulation: Developing strategies that involve either introducing specialized microbes to a contaminated site (bioaugmentation) or adding nutrients to stimulate the activity of indigenous degrading populations (biostimulation).

Table 2: Examples of Microorganisms Degrading Related Carbamate Pesticides

| Microorganism Genus | Pesticide Class Degraded | Potential Role in Bioremediation |

| Pseudomonas | Carbamates | Mineralization of the compound in soil and water. nih.govnih.gov |

| Achromobacter | Carbamates | Utilization of the compound as a sole carbon source. nih.govnih.gov |

| Arthrobacter | Carbamates | Degradation in soil perfusion systems. nih.gov |

| Aspergillus | Carbamates | Fungal degradation in various environments. researchgate.netmdpi.com |

Advanced Modeling and Predictive Tools for Environmental Fate and Efficacy Assessment

Computational modeling and predictive tools are becoming indispensable for assessing the potential environmental impact and efficacy of chemical compounds before and during their development. These models can simulate a compound's behavior in various environmental compartments and predict its biological activity, saving significant time and resources.

Future efforts in this domain will focus on:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing and refining QSAR models specifically for dichlorophenyl carbamates. These models use statistical methods to correlate a compound's chemical structure with its properties, such as herbicidal or insecticidal activity, toxicity to non-target organisms, and biodegradability.

Environmental Fate Modeling: Employing advanced simulation models to predict the transport, persistence, and transformation of this compound in soil, water, and air. gla.ac.uk These models consider factors like soil adsorption/desorption coefficients (Koc), hydrolysis rates, and susceptibility to photodegradation to estimate environmental concentrations and potential exposure levels. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Using PK/PD models to simulate the absorption, distribution, metabolism, and excretion of the compound in target and non-target organisms. This helps in predicting efficacy and potential toxicity, thereby guiding the design of safer and more effective analogs.

Machine Learning and Artificial Intelligence (AI): Applying AI and machine learning algorithms to analyze large datasets from omics studies, SAR screenings, and environmental monitoring. These advanced tools can identify complex patterns and relationships that are not apparent with traditional methods, leading to more accurate predictions of a compound's behavior and effects.

By integrating these advanced modeling techniques, researchers can adopt a more predictive and proactive approach to the development and assessment of this compound and its future analogs, ensuring high efficacy is balanced with environmental safety.

Q & A

Q. What synthetic methodologies are effective for preparing Isopropyl N-(3,4-dichlorophenyl)carbamate?

Answer: The synthesis typically involves coupling an isopropyl carbamate group to a 3,4-dichlorophenylamine precursor. A common approach is the reaction of 3,4-dichloroaniline with isopropyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. For example, analogous carbamates have been synthesized by reacting acyl chlorides with methyl carbamate in hot toluene, followed by purification via column chromatography . NMR (¹H and ¹³C) is critical for verifying structural integrity, with chemical shifts (δ) confirming the presence of the isopropyl group (e.g., δ ~1.2–1.4 ppm for CH₃ in ¹H NMR) and aromatic protons from the dichlorophenyl ring .

Q. How can NMR spectroscopy validate the structural purity of this compound?

Answer: ¹H and ¹³C NMR provide detailed insights into molecular structure. Key features include:

- ¹H NMR :

- Isopropyl group: Doublet at δ ~1.2–1.4 ppm (CH₃) and septet at δ ~4.8–5.2 ppm (CH).

- Aromatic protons: Multiplets in δ ~6.8–7.5 ppm, reflecting substitution patterns (3,4-dichloro).

- ¹³C NMR :

- Carbamate carbonyl at δ ~150–155 ppm.

- Chlorinated aromatic carbons at δ ~125–135 ppm.

Discrepancies in coupling constants (J values) or unexpected peaks may indicate impurities or byproducts (e.g., unreacted aniline or isomerization) .

Q. What biological pathways are influenced by this compound in plant systems?

Answer: this compound acts as a cytochrome P-450 inhibitor, particularly targeting enzymes like cinnamic acid 4-hydroxylase (C4H), which is critical in phenylpropanoid metabolism. Inhibition disrupts the conversion of cinnamic acid to coumaric acid, affecting lignin and flavonoid biosynthesis. Experimental validation involves:

- In vitro assays : Microsomal fractions from plant tissues are treated with the carbamate, followed by HPLC analysis of substrate depletion (e.g., cinnamic acid) .

- In vivo studies : Application to plant segments (e.g., asparagus shoots) and monitoring phenotypic changes (e.g., induced flowering) .

Advanced Research Questions

Q. How does the compound’s inhibitory activity on cytochrome P-450s compare across species or tissue types?

Answer: Species-specific differences arise from variations in P-450 isoform structures. Methodologies include:

- Comparative microsomal assays : Isolate microsomes from different species (e.g., Arabidopsis vs. asparagus) and measure IC₅₀ values using enzyme-specific substrates.

- Molecular docking : Computational models predict binding affinity differences based on active-site residues (e.g., hydrophobic interactions with the dichlorophenyl group).

Evidence suggests higher efficacy in monocots (e.g., asparagus) due to conserved binding pockets in their P-450s .

Q. What analytical challenges arise in quantifying trace metabolites of this carbamate in complex biological matrices?

Answer: Metabolites like 3,4-dichloroaniline or hydroxylated derivatives require sensitive detection. Solutions include:

- LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) and multiple reaction monitoring (MRM) for selective ion transitions.

- Derivatization : Enhance detectability of polar metabolites via dansyl chloride or BSTFA for GC-MS.

Recovery rates must be validated using spiked matrices (e.g., plant homogenates) .

Q. How do structural modifications (e.g., substituent changes) alter the compound’s bioactivity and stability?

Answer: Systematic SAR studies reveal:

- Chlorine position : 3,4-dichloro substitution maximizes P-450 inhibition compared to 2,4- or 3,5-dichloro analogs.

- Carbamate alkyl groups : Isopropyl enhances lipophilicity and membrane penetration vs. methyl or ethyl.

Stability assays (e.g., pH-dependent hydrolysis in buffer solutions) show longer half-lives for branched alkyl groups .

Q. What experimental strategies resolve contradictions in reported enzymatic inhibition data?

Answer: Discrepancies may stem from assay conditions (e.g., pH, cofactors) or enzyme sources. Best practices:

- Standardized protocols : Use recombinant P-450 isoforms (e.g., heterologously expressed C4H) to minimize variability.

- Kinetic analysis : Determine Kᵢ (inhibition constant) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

For example, carbamate 5091 shows mixed inhibition in asparagus microsomes but competitive inhibition in recombinant systems .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.